molecular formula C9H17NO2 B13315335 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13315335
M. Wt: 171.24 g/mol
InChI Key: PXWADKCNXFZRGR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with an aminomethyl group and a propan-2-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The propan-2-yl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
  • This compound
  • This compound

Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

PXWADKCNXFZRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(CN)C(=O)O

Origin of Product

United States

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